2-chloro-N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-4-fluorobenzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, a 2,2-dimethylpropanoyl group, and chloro and fluoro substituents. The presence of these functional groups would likely influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The chloro and fluoro substituents might undergo substitution reactions, while the amide group might participate in condensation or hydrolysis reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, boiling point, and stability .Mechanism of Action
Mode of Action
It is known that indole derivatives, which are part of the compound’s structure, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that influences these biological processes.
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to the diverse biological activities of indole derivatives
Result of Action
Given the diverse biological activities of indole derivatives, it is likely that the compound has multiple effects at the molecular and cellular levels
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-chloro-N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN2O2/c1-20(2,3)19(26)24-9-8-12-4-6-14(11-17(12)24)23-18(25)15-7-5-13(22)10-16(15)21/h4-7,10-11H,8-9H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBPHRMKVPTWAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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